![molecular formula C13H15N3O2 B2914202 2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1705099-63-3](/img/structure/B2914202.png)
2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one” is related to a class of compounds used in the study of KRAS G12D, a common oncogenic KRAS mutation . The compound is associated with the study of solid tumors .
Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s related to the compound studied in the crystal structure of KRAS G12D . The compound has a bicyclic structure and contains several functional groups .Aplicaciones Científicas De Investigación
Bicyclic and Heterocyclic Compounds in Scientific Research
Bicyclic and heterocyclic compounds, such as those related to the compound , are frequently explored in the context of chemical synthesis, pharmaceutical development, and material science. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications.
Synthetic Methodologies : Studies have demonstrated various synthetic methodologies for bicyclic and heterocyclic compounds, including photoadducts formation, ring-expansion techniques, and cycloaddition reactions. These methods are crucial for constructing complex molecular architectures found in natural products and pharmaceuticals (Shimo et al., 1987), (Shimo et al., 1984).
Potential Therapeutic Applications : Some bicyclic and heterocyclic compounds have been evaluated for their biological activities, including antimicrobial, antioxidative, and potential cognitive deficit treatment properties. These findings underscore the importance of such compounds in developing new therapeutic agents (Amornraksa et al., 2008), (Wishka et al., 2006).
Chemical Transformations and Derivatives : Research on bicyclic and heterocyclic compounds often focuses on chemical transformations that lead to new derivatives with enhanced properties. These studies provide a foundation for the development of novel compounds with potential application in various fields, including drug design and material science (Dubois et al., 1996), (English et al., 1978).
Mecanismo De Acción
Target of Action
The compound, also known as 2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various neurotransmitter systems, including the serotonin (5-HT) system . Therefore, it’s plausible that this compound may also target similar neurotransmitter systems.
Mode of Action
This suggests that the compound might interact with the 5-HT3 receptors, influencing various biological behaviors like eating, movement, and reproduction .
Biochemical Pathways
The compound’s interaction with the 5-HT3 receptors could potentially affect the serotonin pathway, a significant monoamine neurotransmitter pathway that exists widely in both vertebrates and invertebrates . This pathway is involved in various physiological activities like intestinal movements, mood, appetite, and sleeping .
Result of Action
The compound has shown nematicidal activity, with a good lethal rate (75%) for certain compounds derived from it against pinewood nematodes B. xylophilus . It also caused a serious nervous curl effect against these nematodes . The inhibition activities of certain derivatives against root-knot nematodes M. incognita were 84% at 160 mg/l and 60% at 20 mg/l for in vitro test and test tube test, respectively .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, storage conditions can affect the stability of similar compounds . Additionally, the compound’s nematicidal activity could be influenced by factors such as soil adsorption . .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-12-5-2-8-14-15(12)9-13(18)16-10-3-1-4-11(16)7-6-10/h1-3,5,8,10-11H,4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYZUKWAPWELCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
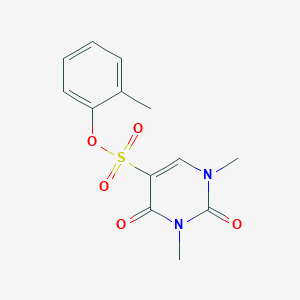
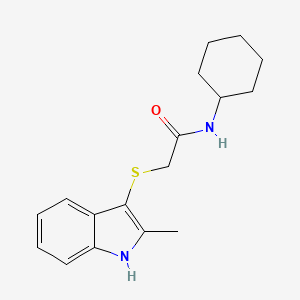
![ethyl N-[(Z)-2-cyano-3-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]prop-2-enoyl]carbamate](/img/structure/B2914124.png)
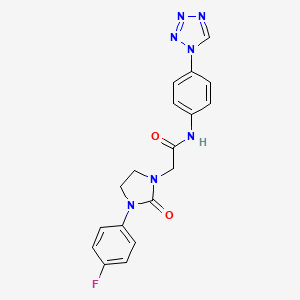
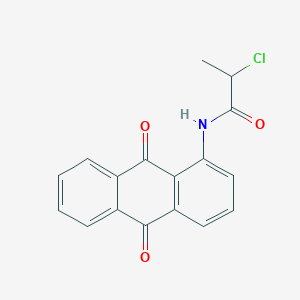

![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)

![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)
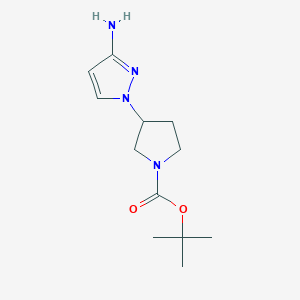
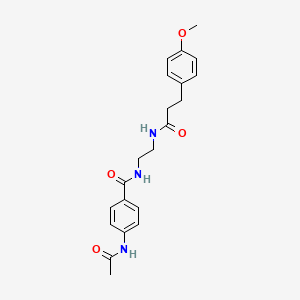
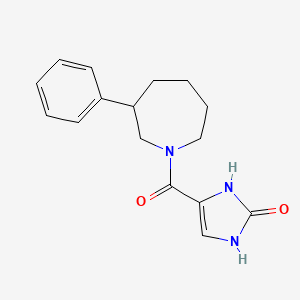
![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)

